molecular formula C22H17N3O4S2 B11055166 1,3-dimethyl-2-oxo-N-(9-oxo-9H-thioxanthen-2-yl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide

1,3-dimethyl-2-oxo-N-(9-oxo-9H-thioxanthen-2-yl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No.: B11055166
M. Wt: 451.5 g/mol
InChI Key: XDRQVVXLAGAARP-UHFFFAOYSA-N
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Description

1,3-dimethyl-2-oxo-N-(9-oxo-9H-thioxanthen-2-yl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a complex organic compound with a unique structure that combines elements of benzimidazole, thioxanthene, and sulfonamide.

Preparation Methods

The synthesis of 1,3-dimethyl-2-oxo-N-(9-oxo-9H-thioxanthen-2-yl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide typically involves multiple steps, starting with the preparation of the benzimidazole coreThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1,3-dimethyl-2-oxo-N-(9-oxo-9H-thioxanthen-2-yl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

1,3-dimethyl-2-oxo-N-(9-oxo-9H-thioxanthen-2-yl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2-oxo-N-(9-oxo-9H-thioxanthen-2-yl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Compared to other similar compounds, 1,3-dimethyl-2-oxo-N-(9-oxo-9H-thioxanthen-2-yl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide stands out due to its unique combination of structural elements. Similar compounds include:

This compound’s distinct structure allows it to exhibit a broader range of activities and applications, making it a valuable subject of study in various scientific fields .

Properties

Molecular Formula

C22H17N3O4S2

Molecular Weight

451.5 g/mol

IUPAC Name

1,3-dimethyl-2-oxo-N-(9-oxothioxanthen-2-yl)benzimidazole-5-sulfonamide

InChI

InChI=1S/C22H17N3O4S2/c1-24-17-9-8-14(12-18(17)25(2)22(24)27)31(28,29)23-13-7-10-20-16(11-13)21(26)15-5-3-4-6-19(15)30-20/h3-12,23H,1-2H3

InChI Key

XDRQVVXLAGAARP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)SC5=CC=CC=C5C4=O)N(C1=O)C

Origin of Product

United States

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